molecular formula C23H22N2O4S2 B4597341 N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide

N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide

Cat. No.: B4597341
M. Wt: 454.6 g/mol
InChI Key: OPSBQSYNKXTFBP-UHFFFAOYSA-N
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Description

N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.10209953 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Loss Prevention

A significant application of N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, including N-2-(3-acetylphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-3-Ac), is in the inhibition of osteoclastogenesis. The compound was shown to inhibit receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells (BMMs). PMSA-3-Ac, in particular, inhibited tumor necrosis factor receptor-associated factor 6 (TRAF6) expression. Such inhibitors have potential therapeutic applications for postmenopausal osteoporosis, as demonstrated by a study using an ovariectomized mouse model where PMSA derivatives prevented bone loss (Cho et al., 2020).

Structural and Molecular Conformation Studies

Studies on arylsulfonamide derivatives related to N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]glycinamide have been conducted to understand their molecular conformation and crystal assembly. These studies have focused on how specific substitutions, such as chlorine, affect the molecular conformation and intermolecular architecture of the compounds. Such insights are valuablefor designing molecules with desired physical and chemical properties (Fernandes et al., 2011).

Chemical Synthesis and Reactivity

Research has been conducted on the chemical synthesis and reactivity of various derivatives of N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]glycinamide. Studies have explored the formation of different derivatives through reactions with various agents, providing a deeper understanding of the chemical properties and potential applications of these compounds in different fields (Akhtar et al., 1977).

Biological Evaluation and Potential Therapeutic Applications

Some derivatives of N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]glycinamide have been evaluated for their biological activities, including potential therapeutic applications. These evaluations involve molecular docking and Density Functional Theory (DFT) calculations to predict their interactions with biological targets. Such research paves the way for the development of novel drugs and therapeutic agents (Fahim & Shalaby, 2019).

Antimicrobial Agent Synthesis

Research into novel heterocyclic compounds incorporating sulfamoyl moiety, related to N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)phenyl]glycinamide, has shown potential for use as antimicrobial agents. Such compounds were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. This signifies the potential of these derivatives in addressing microbial resistance and developing new antimicrobial therapies (Darwish et al., 2014).

Properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-17(26)18-9-8-10-19(15-18)25(31(2,28)29)16-23(27)24-21-13-6-7-14-22(21)30-20-11-4-3-5-12-20/h3-15H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSBQSYNKXTFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.